3-Hydroxy-3-methylbutanimidamide
Description
3-Hydroxy-3-methylbutanimidamide is a substituted amidine derivative characterized by a hydroxyl group and a methyl branch on the butanimidamide backbone. Its hydrochloride salt form, This compound hydrochloride, is frequently utilized in synthetic chemistry and pharmaceutical research due to its stability and reactivity. The compound’s molecular formula (base form) is inferred as C₄H₉N₂O, with a hydrochloride derivative formula of C₄H₁₀ClN₂O (calculated molecular weight: 138.6 g/mol) . It is commercially available in milligram to gram quantities at premium pricing (e.g., €1,702.00 for 500 mg), reflecting its specialized applications in drug discovery and organic synthesis .
The amidine functional group confers strong basicity and nucleophilic character, enabling its use in cyclization reactions and as a precursor for heterocyclic compounds.
Properties
IUPAC Name |
3-hydroxy-3-methylbutanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-5(2,8)3-4(6)7/h8H,3H2,1-2H3,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYSOGZSXWYKSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-3-methylbutanimidamide typically involves the reaction of isobutylene oxide with cyanide to form 3-hydroxy-3-methylbutyronitrile. This intermediate is then hydrolyzed using either nitrilase enzymes or a combination of nitrile hydratase and amidase enzymes to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often includes steps such as purification and crystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-3-methylbutanimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imidamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-3-methylbutanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Hydroxy-3-methylbutanimidamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3-hydroxy-3-methylbutanimidamide and related amidines, oxazolidinediones, and aryl-substituted derivatives.
Table 1: Structural and Functional Comparison
Functional Group Reactivity
- This compound HCl : The amidine group facilitates condensation and nucleophilic substitution reactions, while the hydroxyl group enables hydrogen bonding and solubility modulation. Its hydrochloride salt enhances stability for storage .
- 3-Methyl-1,3-oxazolidine-2,4-dione : The dione ring is electrophilic, favoring ring-opening reactions for polymer synthesis (e.g., polyurethanes) .
- 3-(3-Methylphenoxy)propanimidamide: The phenoxy group enhances lipophilicity, making it suitable for membrane-penetrating agrochemicals .
Cost and Availability
Research Findings and Limitations
- Contradictions : While the molecular weights of 3-methyl-1,3-oxazolidine-2,4-dione (98.15 g/mol) and 5-Bromo-2-fluoro-4-pyridinecarboxylic acid (220.00 g/mol) are explicitly documented , solubility and stability data for this compound remain unverified in open sources.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
